4-Chloro-2-(3-hydroxy-4-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(3-hydroxy-4-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde is a synthetic organic compound with the molecular formula C₉H₁₁ClN₂O₂S It is characterized by the presence of a thiazole ring, a pyrrolidine ring, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-hydroxy-4-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using a suitable pyrrolidine derivative.
Aldehyde Formation: The aldehyde group can be introduced through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3-hydroxy-4-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, sodium hydride.
Major Products
Oxidation: 4-Chloro-2-(3-hydroxy-4-methylpyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid.
Reduction: 4-Chloro-2-(3-hydroxy-4-methylpyrrolidin-1-yl)-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(3-hydroxy-4-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-hydroxy-4-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(3-hydroxy-4-methylpyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid: Similar structure with a carboxylic acid group instead of an aldehyde.
4-Chloro-2-(3-hydroxy-4-methylpyrrolidin-1-yl)-1,3-thiazole-5-methanol: Similar structure with a primary alcohol group instead of an aldehyde.
4-Chloro-2-(3-hydroxy-4-methylpyrrolidin-1-yl)-1,3-thiazole-5-thiol: Similar structure with a thiol group instead of an aldehyde.
Uniqueness
4-Chloro-2-(3-hydroxy-4-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde is unique due to the presence of both a thiazole ring and a pyrrolidine ring, along with an aldehyde functional group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H11ClN2O2S |
---|---|
Molecular Weight |
246.71 g/mol |
IUPAC Name |
4-chloro-2-(3-hydroxy-4-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H11ClN2O2S/c1-5-2-12(3-6(5)14)9-11-8(10)7(4-13)15-9/h4-6,14H,2-3H2,1H3 |
InChI Key |
YYAWETFNOHPQAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1O)C2=NC(=C(S2)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.